REACTION_CXSMILES
|
[C:1]([C:9]#[N:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](O)([CH3:14])([CH3:13])[CH3:12].S(=O)(=O)(O)[OH:17]>C(Cl)Cl>[C:11]([NH:10][C:9](=[O:17])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8])([CH3:14])([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C#N
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring at about +50° C. it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
There were present in a stirrer
|
Type
|
CUSTOM
|
Details
|
equipped apparatus
|
Type
|
STIRRING
|
Details
|
After the end of the dropping, the mixture was post-stirred for another hour at room temperature
|
Type
|
STIRRING
|
Details
|
well agitated
|
Type
|
EXTRACTION
|
Details
|
Subsequently, the mixture was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the methylene chloride solution evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(C(=O)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |